Suproclone - 77590-92-2

Suproclone

Catalog Number: EVT-13899042
CAS Number: 77590-92-2
Molecular Formula: C22H22ClN5O4S2
Molecular Weight: 520.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Chemical Formula: C22H22ClN5O4S2
  • Molar Mass: 520.02 g/mol
  • CAS Number: 76535-71-2
  • PubChem CID: 53696
  • Classification: Sedative, Anxiolytic, Cyclopyrrolone derivative
Synthesis Analysis

The synthesis of suproclone involves several intricate steps:

  1. Condensation: The process begins with the condensation of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and 7-Chloro-1,8-naphthyridin-2-amine to form an intermediate compound.
  2. Halogenation: This intermediate undergoes halogenation using phosphoryl chloride.
  3. Reduction: The halogenated compound is then reduced with potassium borohydride.
  4. Treatment with Phenyl Chloroformate: The reduced compound is treated with phenyl chloroformate to further modify its structure.
  5. Reaction with Piperazine: This treatment leads to a reaction with piperazine, forming another intermediate.
  6. Acylation: Finally, acylation with propionyl chloride completes the synthesis of suproclone .
Molecular Structure Analysis

The molecular structure of suproclone can be described as follows:

  • Structural Features: The compound features a complex arrangement including a cyclopyrrolone core and various functional groups that contribute to its pharmacological properties.
  • 3D Model: The three-dimensional structure can be visualized using molecular modeling software or databases like PubChem.
Chemical Reactions Analysis

Suproclone can undergo several chemical reactions:

  1. Oxidation: Under specific conditions, suproclone can be oxidized to form various products.
  2. Reduction: Reduction reactions can modify its structure, typically employing reagents like potassium borohydride.
  3. Substitution Reactions: Functional groups in suproclone may participate in substitution reactions where one group is replaced by another .
Mechanism of Action

The mechanism by which suproclone exerts its sedative and anxiolytic effects primarily involves:

  • GABA Receptor Modulation: Suproclone acts as a positive modulator of GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system.
  • Increased GABAergic Activity: This results in increased neuronal inhibition, leading to sedative and anxiolytic effects similar to those produced by benzodiazepines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Suproclone is typically a crystalline solid.
  • Solubility: It exhibits variable solubility in different solvents, which is essential for formulation purposes.

Chemical Properties

  • Stability: Both physical and chemical stability are critical for pharmaceutical formulations; factors such as temperature and light exposure can affect stability.
  • Degradation Pathways: Chemical instability may lead to degradation products that could impact efficacy and safety .
Applications

Suproclone has potential applications in various scientific fields:

  1. Pharmacology: As a sedative and anxiolytic agent, it may be used in clinical settings for treating anxiety disorders and insomnia.
  2. Research: Its mechanism of action provides insights into GABAergic modulation, making it valuable for studies related to neuropharmacology and drug development.
Introduction to Suproclone in Pharmacological Research

Cyclopyrrolone Derivatives: Pharmacological Classification and Historical Context

Suproclone (C₂₂H₂₂ClN₅O₄S₂; molecular weight 520.02 g/mol) belongs to the cyclopyrrolone class of psychotropic agents, distinguished from benzodiazepines by its unique heterocyclic structure fused to an isoindole moiety [1] [4]. Cyclopyrrolones emerged in the 1970s–1980s as innovative GABAergic modulators, with zopiclone being the first clinically approved derivative. These compounds target benzodiazepine-binding sites on GABAA receptors but exhibit distinct structure-activity relationships (SAR). Crucially, the methyl-4 piperazinyl carbonyl group is essential for receptor affinity, while a para-chlorine substituent on the pyridine ring enhances activity and reduces toxicity [4]. Suproclone exemplifies this optimized SAR, achieving potent anxiolytic and sedative effects through allosteric modulation of GABAergic signaling [1] [10].

Table 1: Structural and Pharmacological Profile of Key Cyclopyrrolones

CompoundCore StructureKey SubstituentsReceptor Affinity (IC₅₀)
ZopicloneBenzene-fused isoindoleMethylpiperazine, unsubstituted pyridine~30 nM
SuricloneHeterocyclic-fused isoindoleBicyclic N-substituentHigh affinity
SuprocloneHeterocyclic-fused isoindole4-Propanoylpiperazine, 7-Cl-naphthyridineHigher than zopiclone
PagoclonePyrazolopyrimidineChlorophenyl, methylpiperazineModerate affinity

Source: Adapted from structure-activity data [1] [4] [10]

Suproclone’s Role in Anxiolytic and Sedative Drug Development

Suproclone was engineered to overcome limitations of early cyclopyrrolones, particularly suboptimal receptor selectivity and metabolic instability. Its mechanism involves positive allosteric modulation at α₁/α₂-subunit-containing GABAA receptors, enhancing inhibitory neurotransmission with high binding specificity [1] [10]. Preclinical studies revealed potent anxiolytic effects at lower doses than zopiclone and sustained sedative-hypnotic efficacy comparable to benzodiazepines, positioning it as a candidate for chronic anxiety disorders and insomnia [1] [4]. Unlike non-selective benzodiazepines, suproclone’s functional selectivity theoretically minimizes myorelaxant and cognitive side effects, though clinical validation remains limited due to its discontinued development [10].

Table 2: Comparative Efficacy Profiles of Cyclopyrrolone Derivatives

ParameterZopicloneSuricloneSuproclonePagoclone
Anxiolytic potencyModerateHighHighModerate
Sedative efficacy+++++++++
Receptor subtype selectivityLowModerateHighModerate
Development statusMarketedDiscontinuedDiscontinuedInvestigational

Key: +++ = strong effect; ++ = moderate effect; + = mild effect [1] [4] [10]

Development History and Patent Landscape (Rhône-Poulenc Innovations)

Suproclone was synthesized in 1980 by French pharmaceutical innovator Rhône-Poulenc (RP), as documented in U.S. Patent 4,220,646 [1] [3]. RP strategically prioritized cyclopyrrolone R&D during the 1980s to expand its neuropsychiatric portfolio, leveraging its expertise in heterocyclic chemistry. The synthesis pathway involved:

  • Condensation of 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with 7-chloro-1,8-naphthyridin-2-amine
  • Halogenation using phosphoryl chloride
  • Reduction with potassium borohydride
  • Carboxylation with phenyl chloroformate
  • Aminolysis with piperazine
  • Acylation with propionyl chloride [1]

RP’s patent strategy emphasized broad structural claims covering:

  • Piperazine-carboxylate derivatives
  • Heterocyclic substitutions at the isoindole nitrogen
  • Specific halogen positioning for enhanced bioavailability [1] [6]

This approach aimed to secure exclusive rights across major markets (EU, US, Japan) for both suproclone and its analogs. However, RP faced litigation challenges exemplified by Yeda Research v. Rhône-Poulenc Rorer (2007), where ownership disputes over synergistic cancer therapies highlighted vulnerabilities in RP’s collaborative IP management [6].

Table 3: Rhône-Poulenc’s Cyclopyrrolone Patent Timeline

YearEventStrategic Impact
1980U.S. Patent 4,220,646 grantedCore synthesis protection for suproclone
1985First publication of clinical dataEstablished preclinical efficacy in Drugs Fut.
1988–1992Patent extensions in EU/JapanMarket exclusivity until early 2000s
1999Merger with Hoechst forming AventisSuproclone deprioritized in portfolio rationalization

RP’s decline in suproclone development after the Aventis merger (1999) reflected shifting corporate priorities toward oncology and cardiovascular therapeutics, leaving cyclopyrrolones as niche assets [3] [6].

Properties

CAS Number

77590-92-2

Product Name

Suproclone

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

InChI

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3

InChI Key

IBAUKGNDWVSETP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.